molecular formula C8H18S4 B2545988 2,5,8,11-Tetrathiadodecane CAS No. 56977-04-9

2,5,8,11-Tetrathiadodecane

Cat. No.: B2545988
CAS No.: 56977-04-9
M. Wt: 242.47
InChI Key: SMZXEMXWCGYWDL-UHFFFAOYSA-N
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Description

2,5,8,11-Tetrathiadodecane is an organic compound with the molecular formula C8H18S4 It is characterized by the presence of four sulfur atoms within its structure, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,8,11-Tetrathiadodecane typically involves the reaction of 1,4-dibromobutane with sodium sulfide in a suitable solvent. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by sulfur atoms, forming the desired tetrathiadodecane compound. The reaction conditions often include moderate temperatures and the use of polar aprotic solvents to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2,5,8,11-Tetrathiadodecane undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced sulfur species.

    Substitution: The compound can participate in substitution reactions where the sulfur atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to achieve selective reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the nucleophilic attack.

Major Products Formed

    Oxidation: Sulfoxides and sulfones are the major products formed during oxidation reactions.

    Reduction: Thiols and other reduced sulfur species are the primary products of reduction reactions.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives of tetrathiadodecane.

Scientific Research Applications

2,5,8,11-Tetrathiadodecane has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting sulfur-related pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of materials with unique properties.

Mechanism of Action

The mechanism of action of 2,5,8,11-Tetrathiadodecane involves its interaction with molecular targets through its sulfur atoms. These interactions can include coordination with metal ions, formation of disulfide bonds, and participation in redox reactions. The pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,5,8,11-Tetraoxadodecane: Similar in structure but contains oxygen atoms instead of sulfur.

    1,4-Dithiane: Contains two sulfur atoms and is structurally related but less complex.

    Tetrathiafulvalene: A sulfur-containing compound with different electronic properties.

Uniqueness

2,5,8,11-Tetrathiadodecane is unique due to its four sulfur atoms, which impart distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with different molecular targets makes it a valuable compound in research and industry.

Properties

IUPAC Name

1-methylsulfanyl-2-[2-(2-methylsulfanylethylsulfanyl)ethylsulfanyl]ethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18S4/c1-9-3-5-11-7-8-12-6-4-10-2/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZXEMXWCGYWDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCSCCSCCSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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